

KZR-504 Off-Target Effects Assessment: A Technical Support Resource

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Compound of Interest

Compound Name: KZR-504

Cat. No.: B15580646

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This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the off-target effects of **KZR-504**, a highly selective inhibitor of the immunoproteasome subunit LMP2 (Low Molecular Mass Polypeptide 2 or $\beta 1i$). This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to facilitate accurate and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **KZR-504** and what are its known off-targets?

A1: The primary target of **KZR-504** is the Low Molecular Mass Polypeptide 2 (LMP2 or $\beta 1i$), a catalytic subunit of the immunoproteasome.^{[1][2][3]} Its most significant known off-target is the Low Molecular Mass Polypeptide 7 (LMP7 or $\beta 5i$), another immunoproteasome subunit, but with significantly lower potency.^{[1][2]} It shows very high selectivity over the corresponding constitutive proteasome subunits, $\beta 1c$ and $\beta 5c$.^[4]

Q2: How does the selectivity of **KZR-504** compare to other proteasome inhibitors?

A2: **KZR-504** is a highly selective inhibitor for the LMP2 subunit.^{[2][3][5]} Unlike clinically approved proteasome inhibitors such as bortezomib and carfilzomib, which target both the constitutive and immunoproteasome (primarily the $\beta 5$ and LMP7 subunits), **KZR-504** was designed for specific inhibition of a single immunoproteasome subunit.^{[4][5]} This high selectivity is attributed to its design, which minimizes hydrophobic interactions that can lead to off-target binding in other proteasome subunits.^[3]

Q3: What is the chemical nature of **KZR-504** and how does it relate to its off-target profile?

A3: **KZR-504** is a peptide epoxyketone.[3][5] This class of compounds acts as irreversible covalent inhibitors that bind to the N-terminal threonine residue in the active site of proteasome catalytic subunits.[4] The epoxyketone warhead has been shown to have extremely low reactivity against other classes of hydrolases, such as serine and cysteine proteases, which reduces the likelihood of broad off-target effects outside of the proteasome family.[4][6]

Q4: Can **KZR-504** be used to study the specific role of the LMP2 subunit?

A4: Yes, due to its high potency and selectivity for LMP2, **KZR-504** is an excellent chemical probe to investigate the specific biological functions of this immunoproteasome subunit.[5] However, as with any inhibitor, it is crucial to perform experiments with appropriate controls to confirm that the observed effects are due to LMP2 inhibition.

Q5: How should I store and handle **KZR-504**?

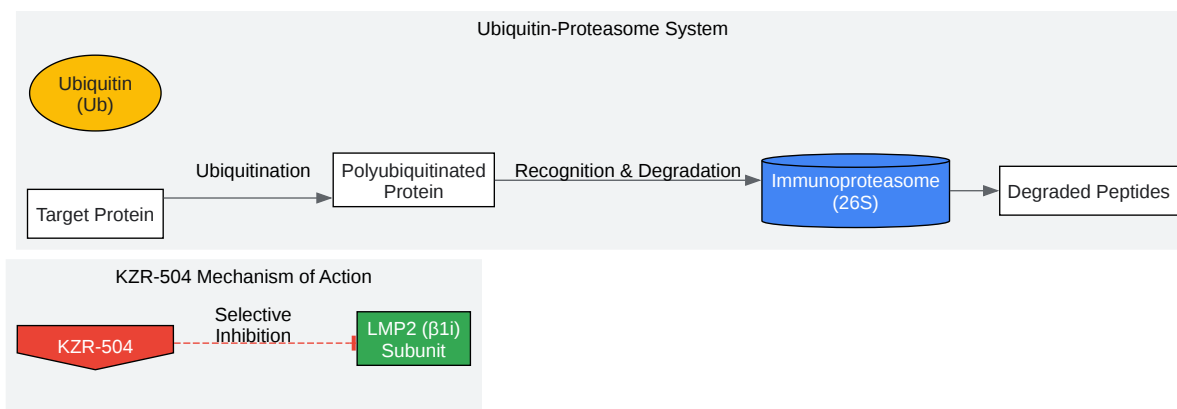
A5: **KZR-504** stock solutions should be prepared, aliquoted, and stored at -80°C for up to six months or at -20°C for one month to prevent degradation from repeated freeze-thaw cycles. It is recommended to protect the compound from light and store it under nitrogen.

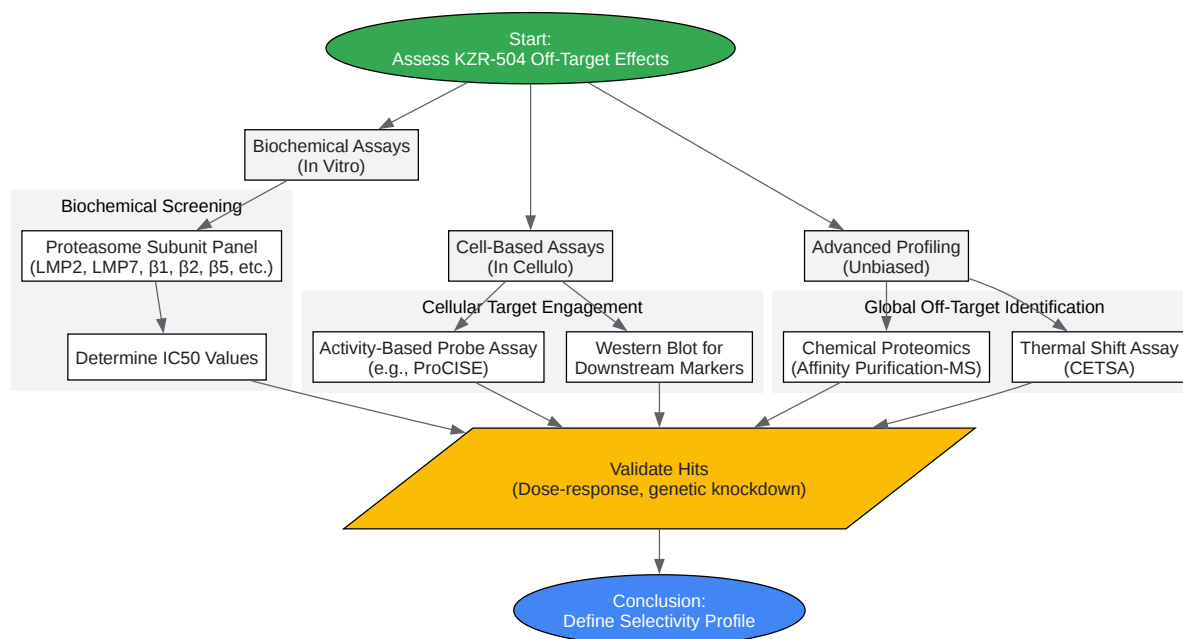
Quantitative Data Summary

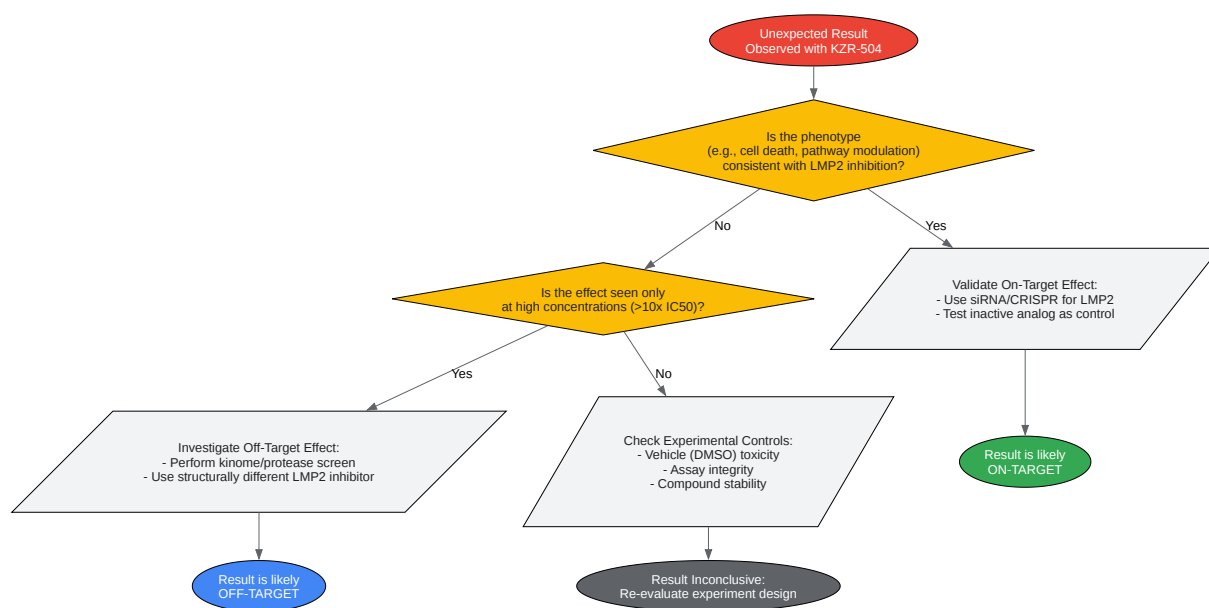
The following table summarizes the inhibitory potency and selectivity of **KZR-504** against various proteasome subunits.

Target Subunit	Off-Target Subunit	IC50 (KZR-504)	Selectivity (fold)	Reference
LMP2 (β1i)	-	51 nM	-	[1][2]
-	LMP7 (β5i)	4.274 μM	~84x (vs LMP2)	[1][2]
LMP2 (β1i)	β1c	46.35 μM	~908x (vs LMP2)	[4]

Visualized Signaling and Experimental Workflows







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